N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide
Description
The compound N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide features a unique structure combining a 2,4-difluorophenyl group, a 2,5-dimethylfuran moiety, and an ethanediamide linker with a hydroxyethyl side chain. The difluorophenyl group enhances metabolic stability and lipophilicity, common in pharmaceuticals to improve bioavailability . The furan ring may act as a bioisostere, mimicking aromatic systems in drug targets, while the ethanediamide backbone provides hydrogen-bonding capacity for target engagement. The hydroxyethyl group likely contributes to solubility and conformational flexibility, critical for receptor binding.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c1-8-5-11(9(2)24-8)14(21)7-19-15(22)16(23)20-13-4-3-10(17)6-12(13)18/h3-6,14,21H,7H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRERQNCPKXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the difluorophenyl intermediate:
Synthesis of the dimethylfuran intermediate: This involves the alkylation of furan to introduce methyl groups at specific positions.
Coupling of intermediates: The difluorophenyl and dimethylfuran intermediates are coupled using a suitable linker, such as ethanediamide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluorophenyl group can be reduced to a phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a non-fluorinated phenyl compound.
Substitution: Formation of a compound with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Functional Groups
Key Compounds for Comparison :
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine (): Substituents: 2,4-Difluorobenzoyl, pyridinone, L-alanine ester. Functional Groups: Amide, ester, fluorinated aryl. Comparison: Shares the 2,4-difluorophenyl motif but incorporates a pyridinone core instead of furan. The pyridinone may enhance π-stacking interactions, while the ethanediamide in the target compound offers additional H-bond donors.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide () :
- Substituents : 3,4-Dichlorophenyl, pyrazolyl.
- Functional Groups : Acetamide, chlorinated aryl.
- Application : Research chemical (studied for crystal engineering and H-bonding behavior) .
- Comparison : The dichlorophenyl group increases steric bulk and lipophilicity compared to difluorophenyl. The acetamide linker lacks the dual H-bond capacity of the target’s ethanediamide.
- Substituents : 2,6-Diethylphenyl, methoxymethyl.
- Functional Groups : Chloroacetamide.
- Application : Herbicide (disrupts plant lipid synthesis) .
- Comparison : Chloroacetamides prioritize lipophilicity for soil activity, whereas the target’s ethanediamide and hydroxyethyl groups suggest a pharmaceutical focus.
Physicochemical and Structural Properties
Research Findings and Implications
- Crystallographic Behavior : highlights that dichlorophenyl-substituted acetamides exhibit variable dihedral angles (54.8°–77.5°), influencing dimer formation via N–H⋯O bonds . The target compound’s hydroxyethyl group may introduce intramolecular H-bonding, reducing crystal packing flexibility compared to rigid dichlorophenyl systems.
- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism compared to chlorine in ’s compound, aligning with pharmaceutical design principles .
- Synthetic Routes: uses carbodiimide-mediated coupling for acetamide synthesis , whereas the target’s ethanediamide linker may require stepwise amidation or diamino intermediates.
Biological Activity
N'-(2,4-difluorophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group and a dimethylfuran moiety, which are known to influence its biological properties. The presence of these functional groups may enhance interactions with biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, such as:
- Antitumor Activity : Compounds containing furan derivatives have been shown to inhibit tumor cell proliferation. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Certain furan derivatives are implicated in neuroprotective mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings and Case Studies
A review of recent studies provides insights into the biological activity of this compound:
-
Antitumor Efficacy :
Cell Line IC50 (μM) in 2D IC50 (μM) in 3D A549 6.26 ± 0.33 20.46 ± 8.63 HCC827 6.48 ± 0.11 16.00 ± 9.38 - Antimicrobial Activity :
- Neurotoxicity Studies :
Toxicological Profile
The safety profile of this compound is critical for its application in therapeutic settings. Preliminary studies indicate that while the compound exhibits biological activity, further investigation into its toxicity is necessary to establish safe dosage levels and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
